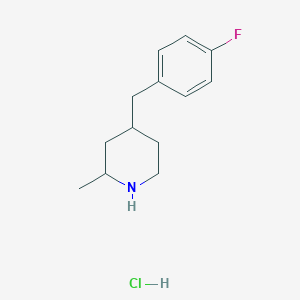
(2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 2-methylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as automated reactors and in-line purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
(2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Fluorobenzyl)piperidine
- 2-Methyl-4-(4-fluorophenyl)piperidine
- 4-(4-Fluorobenzyl)-2,6-dimethylpiperidine
Uniqueness
(2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride is unique due to its specific stereochemistry and the presence of both a fluorobenzyl and a methyl group on the piperidine ring. This unique structure can result in distinct biological and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H19ClFN |
|---|---|
Poids moléculaire |
243.75 g/mol |
Nom IUPAC |
4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C13H18FN.ClH/c1-10-8-12(6-7-15-10)9-11-2-4-13(14)5-3-11;/h2-5,10,12,15H,6-9H2,1H3;1H |
Clé InChI |
MTJZYQBZYMGPMP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCN1)CC2=CC=C(C=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)

![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)
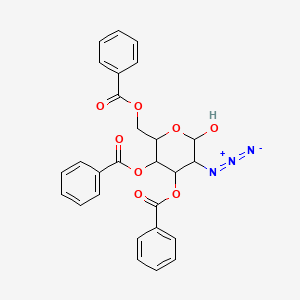

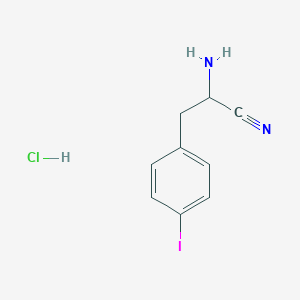

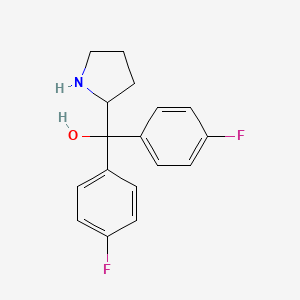
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14780283.png)

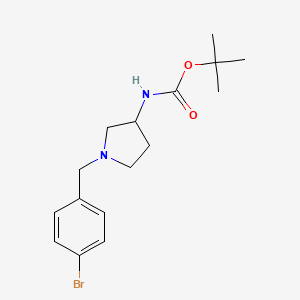

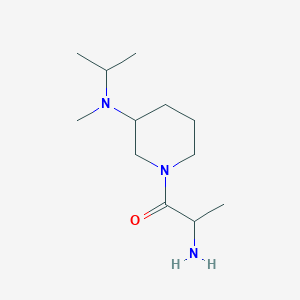
![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
